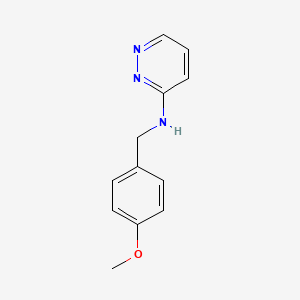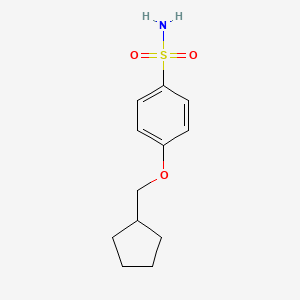
4-(Cyclopentylmethoxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)benzene-1-sulfonamide is a chemical compound characterized by a benzene ring substituted with a cyclopentylmethoxy group and a sulfonamide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)benzene-1-sulfonamide typically involves the following steps:
Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-(Cyclopentylmethoxy)aniline.
Sulfonation: The amine group is sulfonated to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopentylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfonamide group to other functional groups.
Reduction: Reduction reactions can reduce the sulfonamide group to an amine.
Substitution: Substitution reactions can replace the cyclopentylmethoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and iron (Fe) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the cyclopentylmethoxy group.
Applications De Recherche Scientifique
4-(Cyclopentylmethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Cyclopentylmethoxy)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The cyclopentylmethoxy group enhances the compound's binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
4-(Cyclopentylmethoxy)benzene-1-sulfonamide is unique due to its specific structural features. Similar compounds include:
4-(Cyclopentylmethoxy)aniline: Lacks the sulfonamide group.
4-(Cyclopentylmethoxy)-3-methylaniline: Has a methyl group at the 3-position instead of the sulfonamide group.
4-(Cyclopentylmethoxy)benzene-1-sulfonic acid: Contains a sulfonic acid group instead of the sulfonamide group.
These compounds differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4-(cyclopentylmethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c13-17(14,15)12-7-5-11(6-8-12)16-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNZQICEKKQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
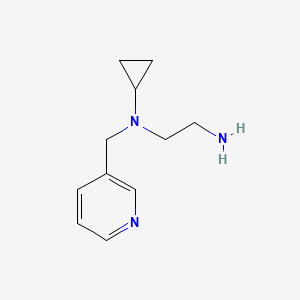
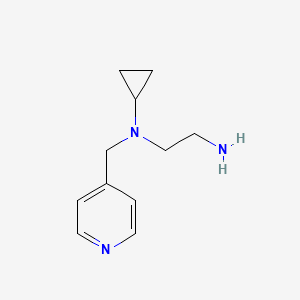
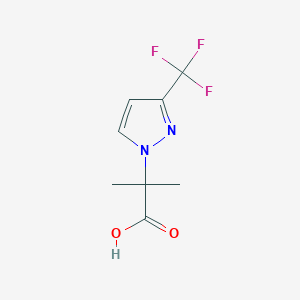
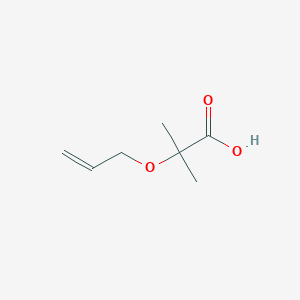
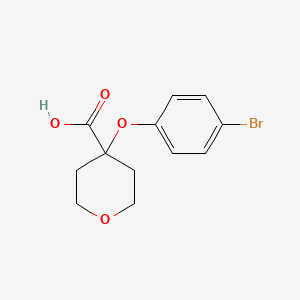
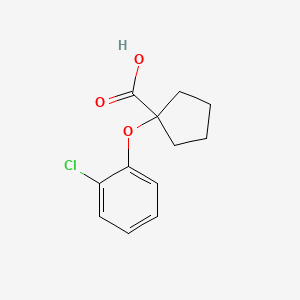
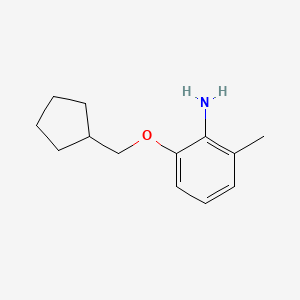
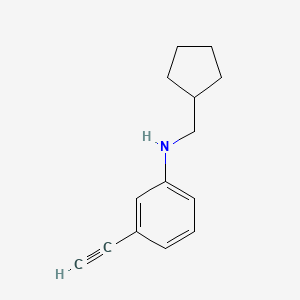
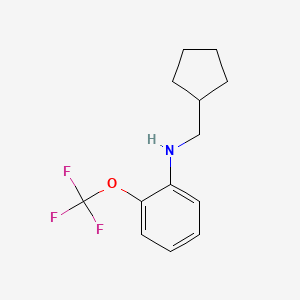
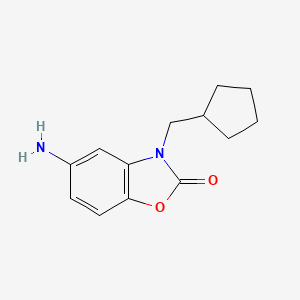
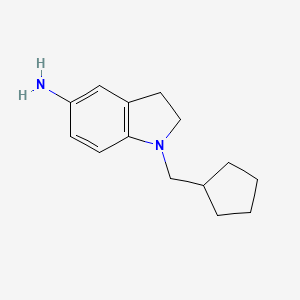
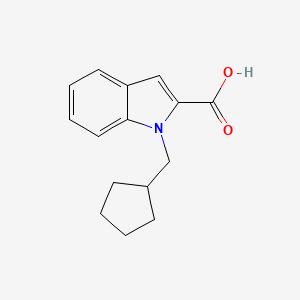
![3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B7866277.png)
